

1-Benzyl-4-methylpiperidin-3-one hydrochloride structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Benzyl-4-methylpiperidin-3-one hydrochloride

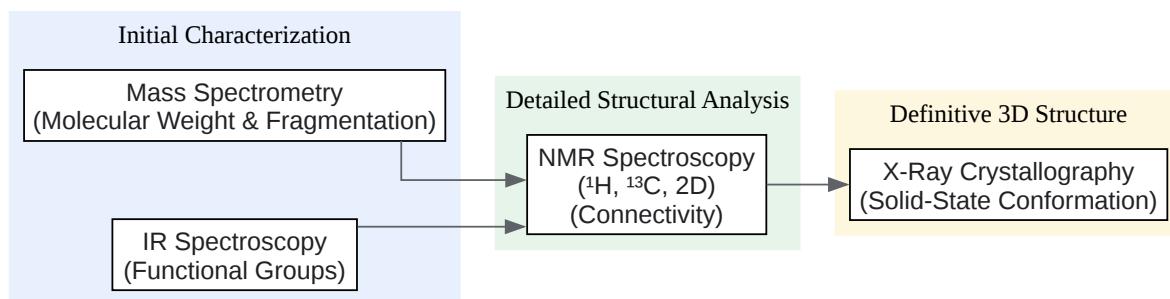
Cat. No.: B1392318

[Get Quote](#)

An In-Depth Technical Guide to the Structure Elucidation of **1-Benzyl-4-methylpiperidin-3-one Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the complete structure elucidation of **1-benzyl-4-methylpiperidin-3-one hydrochloride**. As a key intermediate in the synthesis of various pharmaceutical compounds, including tofacitinib, rigorous structural confirmation is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API)[1]. This document is designed to guide researchers through the process, from sample preparation to final structural confirmation, by integrating data from multiple analytical techniques.


Introduction: The Importance of Structural Integrity

1-Benzyl-4-methylpiperidin-3-one hydrochloride (molecular formula: C13H18CINO, molecular weight: 239.74 g/mol) is a heterocyclic ketone derivative[2]. Its structure, comprising a benzyl group attached to the nitrogen of a 4-methyl-substituted piperidinone ring, presents several key features that must be unambiguously confirmed. The hydrochloride salt form is often used to improve stability and handling properties[3]. The correct identification and characterization of this compound are critical first steps in drug development and manufacturing, as even minor structural variations can significantly impact the compound's reactivity, impurity profile, and pharmacological activity.

The structure elucidation process is a multi-faceted approach, relying on the synergistic application of various spectroscopic and analytical techniques. No single technique can provide all the necessary information; therefore, a combination of methods is employed to build a complete and validated structural picture. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in this process.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of the structure of **1-benzyl-4-methylpiperidin-3-one hydrochloride** follows a logical workflow, beginning with techniques that provide information on the carbon-hydrogen framework and functional groups, and culminating in the precise determination of the three-dimensional arrangement of atoms.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the structure elucidation of a small molecule, starting from functional group identification and leading to the definitive 3D structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Experience: Why NMR is the Cornerstone

For a molecule like **1-benzyl-4-methylpiperidin-3-one hydrochloride**, ¹H and ¹³C NMR are indispensable. ¹H NMR will reveal the number of different types of protons, their relative numbers (through integration), and their proximity to each other (through spin-spin coupling). ¹³C NMR provides information on the number of non-equivalent carbons and their chemical environment (e.g., carbonyl, aromatic, aliphatic). The use of two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) allows for the definitive assignment of proton and carbon signals and the establishment of the connectivity between them[4][5].

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the proton and carbon environments and their connectivity.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-benzyl-4-methylpiperidin-3-one hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte signals. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.

- Calibrate the spectrum to the TMS signal.
- Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Process the data similarly to the ^1H spectrum.
- 2D NMR Acquisition (if necessary for full assignment):
 - Acquire a ^1H - ^1H COSY spectrum to identify proton-proton couplings.
 - Acquire a ^1H - ^{13}C HSQC spectrum to correlate protons with their directly attached carbons.

Data Presentation: Expected ^1H and ^{13}C NMR Data

^1H NMR	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Protons	~ 7.2 - 7.4	Multiplet	5H	Aromatic protons of the benzyl group
Benzyl CH_2	~ 3.5 - 3.7	Singlet	2H	- CH_2 - group of the benzyl moiety
Piperidinone Protons	~ 2.0 - 3.0	Multiplets	7H	Protons on the piperidinone ring
Methyl Protons	~ 1.0 - 1.2	Doublet	3H	- CH_3 group at the 4-position of the piperidinone ring

¹³ C NMR	Expected Chemical Shift (δ , ppm)	Assignment
Carbonyl Carbon	~ 205 - 215	C=O of the piperidinone ring
Aromatic Carbons	~ 125 - 140	Carbons of the benzyl group
Benzyl CH ₂	~ 60 - 65	-CH ₂ - group of the benzyl moiety
Piperidinone Carbons	~ 30 - 60	Aliphatic carbons of the piperidinone ring
Methyl Carbon	~ 10 - 20	-CH ₃ group at the 4-position of the piperidinone ring

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: The Diagnostic Power of IR

For **1-benzyl-4-methylpiperidin-3-one hydrochloride**, IR spectroscopy is used to confirm the presence of key functional groups. The most diagnostic absorption will be the strong carbonyl (C=O) stretch of the ketone in the piperidinone ring. Additionally, C-H stretches for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations can be observed. The presence of the hydrochloride salt may also influence the spectrum, particularly in the N-H stretching region if the nitrogen is protonated.

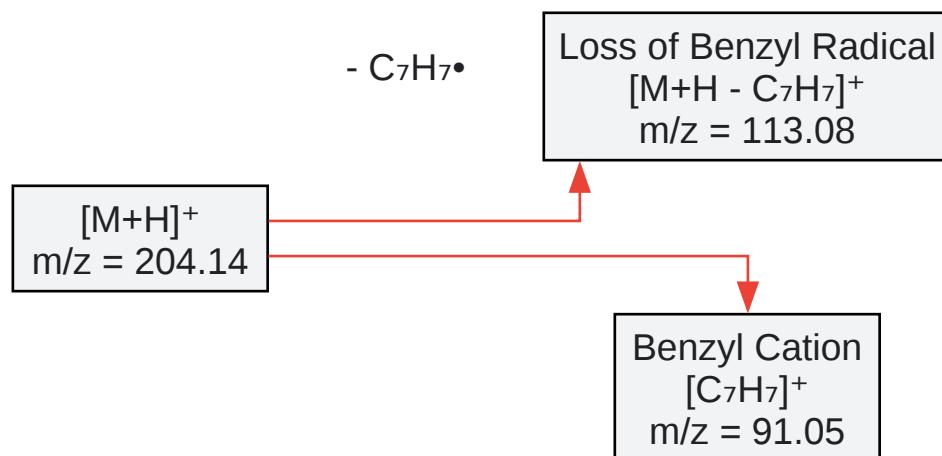
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).

Data Presentation: Expected IR Absorption Bands


Wavenumber (cm^{-1})	Intensity	Assignment
~ 3030	Medium	Aromatic C-H stretch (benzyl group)
~ 2850-2960	Medium	Aliphatic C-H stretch (piperidinone & methyl)
~ 1715	Strong	C=O stretch (ketone)
~ 1600, 1495, 1450	Medium-Weak	C=C stretching in the aromatic ring
~ 1100-1200	Medium	C-N stretch

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Experience: Confirming Mass and Piecing Together Fragments

For **1-benzyl-4-methylpiperidin-3-one hydrochloride**, high-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight of the protonated molecule, which can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural components of the molecule. For example, a common fragmentation would be the loss of the benzyl group.

[Click to download full resolution via product page](#)

Caption: A simplified representation of the expected fragmentation pathway for 1-benzyl-4-methylpiperidin-3-one in mass spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This is a soft ionization technique suitable for polar and thermally labile molecules.
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the $[\text{M}+\text{H}]^+$ ion and subjecting it to collision-induced dissociation (CID).

Data Presentation: Expected Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	Assignment
204.14	$[\text{M}+\text{H}]^+$ of the free base ($\text{C}_{13}\text{H}_{17}\text{NO}$)
91.05	Tropylium ion ($[\text{C}_7\text{H}_7]^+$), a characteristic fragment of the benzyl group
113.08	Fragment corresponding to the piperidinone ring after loss of the benzyl group

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid crystalline material. It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Expertise & Experience: Unambiguous Structural Confirmation

For **1-benzyl-4-methylpiperidin-3-one hydrochloride**, a single-crystal X-ray diffraction analysis would provide the definitive proof of its structure. It would confirm the connectivity of all atoms, the chair conformation of the piperidine ring, and the relative stereochemistry of the methyl group. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the chloride ion and the protonated amine.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

- Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
- Data Collection:
 - Place the mounted crystal on an X-ray diffractometer.
 - Cool the crystal (typically to 100 K) to minimize thermal vibrations.
 - Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

- Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Data Presentation: Key Crystallographic Parameters

Parameter	Description
Crystal System	The crystal lattice system (e.g., monoclinic, orthorhombic).
Space Group	The symmetry of the crystal lattice.
Unit Cell Dimensions	The lengths of the sides of the unit cell (a, b, c) and the angles between them (α , β , γ).
Bond Lengths & Angles	Precise measurements of the distances between atoms and the angles between bonds.
Torsional Angles	Angles that define the conformation of the molecule.
Hydrogen Bonding Network	Details of intermolecular interactions within the crystal lattice.

Conclusion: A Validated Structure

The structure elucidation of **1-benzyl-4-methylpiperidin-3-one hydrochloride** is a systematic process that relies on the convergence of data from multiple analytical techniques. By integrating the information from NMR, IR, and mass spectrometry, a confident structural hypothesis can be formed. Ultimately, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the three-dimensional structure. Each technique provides a unique and essential piece of the puzzle, and together they form a self-validating system that ensures the structural integrity of this important pharmaceutical intermediate. The rigorous application of these methodologies is a cornerstone of scientific integrity and is essential for the development of safe and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Benzyl-4-methyl-piperidin-3-one hydrochloride | 1303968-15-1 [chemicalbook.com]
- 2. 1-Benzyl-4-methylpiperidin-3-one hydrochloride | C13H18CINO | CID 53407171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Benzyl-4-methylpiperidin-3-one hydrochloride structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1392318#1-benzyl-4-methylpiperidin-3-one-hydrochloride-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

